molecular formula C12H19ClN2O4 B4397537 2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B4397537
M. Wt: 290.74 g/mol
InChI Key: OIMYUNMBNUZDJP-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps. One common route includes the nitration of 2-methoxytoluene to form 2-methoxy-5-nitrotoluene. This intermediate is then subjected to a reductive amination reaction with 2-methylpropan-1-ol to yield the desired product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitrophenol
  • 2-Methoxy-5-nitroaniline
  • 2-Methoxy-5-nitrobenzaldehyde

Uniqueness

Compared to similar compounds, 2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[(2-methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.ClH/c1-12(2,8-15)13-7-9-6-10(14(16)17)4-5-11(9)18-3;/h4-6,13,15H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMYUNMBNUZDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=C(C=CC(=C1)[N+](=O)[O-])OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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